

The Discovery and Synthesis of CMLD012073 (Brequinar): A Technical Guide for Researchers

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Compound of Interest

Compound Name: CMLD012073

Cat. No.: B11931774

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CMLD012073, also widely known as Brequinar, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine biosynthesis pathway.[1][2] Initially developed as an immunosuppressive agent, its mechanism of action has garnered significant interest for its therapeutic potential in oncology and virology.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **CMLD012073**, tailored for researchers and professionals in drug development. The document details the mechanism of action, provides structured quantitative data, and outlines explicit experimental protocols for the study of this compound.

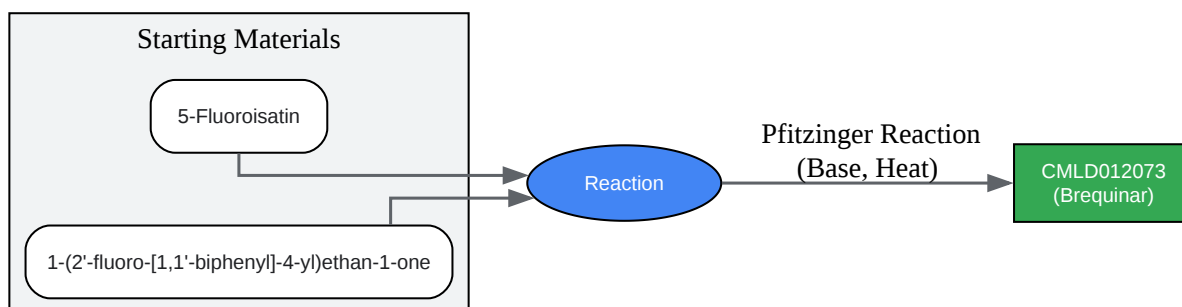
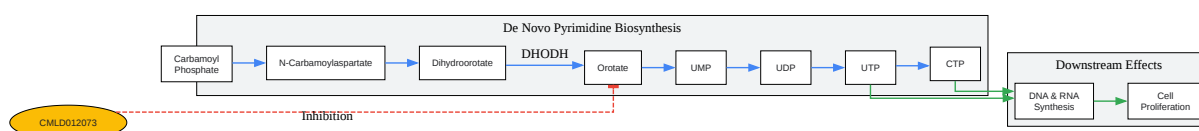
Discovery and Mechanism of Action

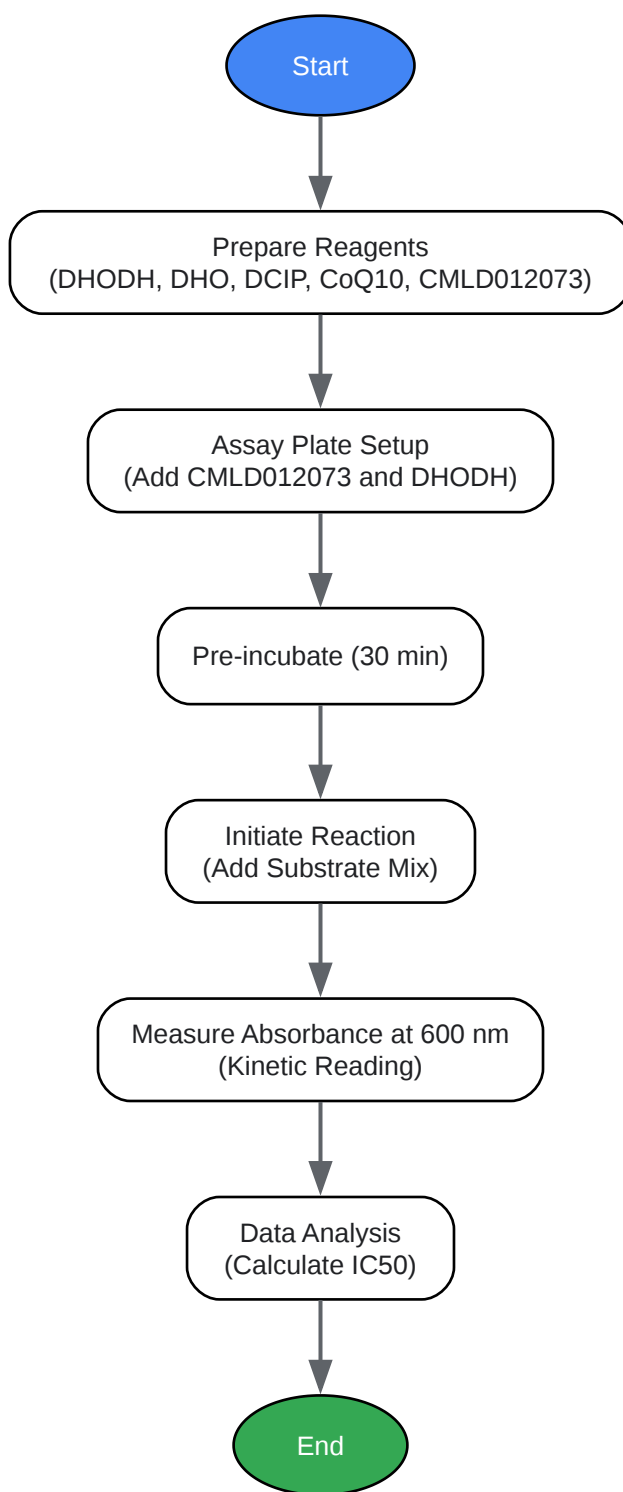
Brequinar was originally developed by DuPont (as DuP-785) and has since been investigated in multiple clinical trials.[4] It exerts its biological effects by targeting DHODH, the fourth and rate-limiting enzyme in the de novo synthesis of pyrimidine nucleotides.[1] This pathway is essential for the production of uridine and cytidine, which are fundamental building blocks for DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their demand for nucleotides.[5]

By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily in the S-phase, and subsequent inhibition of cell proliferation.[2] The cytostatic effect of Brequinar can be reversed by the addition of exogenous uridine, which can be utilized by cells through the pyrimidine salvage pathway, thereby bypassing the enzymatic block.[6]

Signaling Pathway

The inhibition of DHODH by **CMLD012073** directly impacts the de novo pyrimidine synthesis pathway, leading to a cascade of downstream effects that ultimately halt cell proliferation.





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